molecular formula C18H14N4O4 B11689613 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11689613
M. Wt: 350.3 g/mol
InChI Key: WEBOWIQQSVLNMU-VXLYETTFSA-N
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Description

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives with altered functional groups.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of both a quinoline ring and a nitrophenyl group

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H14N4O4/c1-11-8-15(14-4-2-3-5-16(14)20-11)18(24)21-19-10-12-9-13(22(25)26)6-7-17(12)23/h2-10,23H,1H3,(H,21,24)/b19-10+

InChI Key

WEBOWIQQSVLNMU-VXLYETTFSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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